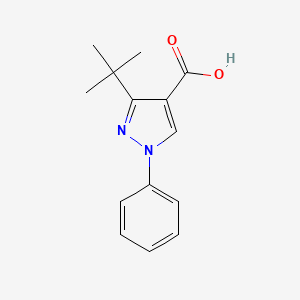

3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid

説明

The exact mass of the compound 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-tert-butyl-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)12-11(13(17)18)9-16(15-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGNFNNMROYMAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C=C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152933-21-5 | |

| Record name | 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Profiling and Synthetic Methodologies of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid: A Technical Guide for Advanced Pharmacophore Development

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole core remains a privileged and highly versatile scaffold. Specifically, 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 1152933-21-5) serves as a critical building block for the synthesis of complex active pharmaceutical ingredients (APIs). The strategic placement of a bulky tert-butyl group at the C3 position and a phenyl ring at the N1 position imparts unique steric, electronic, and lipophilic properties. This guide provides an in-depth analysis of its structural causality, physicochemical properties, and a self-validating synthetic methodology grounded in the Vilsmeier-Haack cyclization pathway.

Structural Rationale and Physicochemical Profiling

The architectural design of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid is not arbitrary; every functional group serves a distinct mechanistic purpose in drug discovery[1].

-

The tert-Butyl Group (C3): This bulky aliphatic moiety provides profound steric shielding. In biological targets, it effectively occupies deep, lipophilic hydrophobic pockets (such as the DFG-out conformation in mutant kinases). Synthetically, it locks the regioselectivity during pyrazole ring formation, preventing unwanted electrophilic attacks at the C3 position[2].

-

The Phenyl Ring (N1): Enables critical π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within a target protein's binding site, anchoring the pharmacophore.

-

The Carboxylic Acid (C4): Acts as the primary synthetic handle. It is readily converted into amides, esters, or heterocyclic bioisosteres via standard coupling reagents (e.g., HATU, EDC), allowing for rapid library generation during structure-activity relationship (SAR) optimization.

Quantitative Data Summary

The following table summarizes the core physicochemical and regulatory data for the compound, essential for calculating reaction stoichiometry and assessing downstream ADME (Absorption, Distribution, Metabolism, and Excretion) properties[3][4].

| Property | Value |

| Chemical Name | 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid |

| CAS Number | 1152933-21-5 |

| Molecular Formula | C14H16N2O2 |

| Molecular Weight | 244.29 g/mol |

| SMILES String | O=C(C1=CN(C2=CC=CC=C2)N=C1C(C)(C)C)O |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

| Hazard Classification | Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 |

Mechanistic Insights: The Vilsmeier-Haack Pathway

The most robust, scalable, and regioselective method for synthesizing 1,3-disubstituted pyrazole-4-carboxylic acids relies on the Vilsmeier-Haack (VH) cyclization of hydrazones[1][5].

Causality of the Reagent: The VH reagent is generated in situ from phosphorus oxychloride (POCl 3 ) and anhydrous N,N-dimethylformamide (DMF). This combination forms a highly electrophilic chloromethyleniminium ion. When reacted with a hydrazone (derived from pinacolone and phenylhydrazine), the iminium ion drives a double formylation at the active methyl group, followed by an intramolecular cyclization that expels water and HCl to form the pyrazole core[2]. The intermediate product is a 4-carbaldehyde, which is subsequently oxidized to the target carboxylic acid.

Fig 1: Vilsmeier-Haack cyclization and oxidation workflow for pyrazole-4-carboxylic acid synthesis.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following step-by-step methodology incorporates in-process controls (IPCs) to create a self-validating workflow.

Phase 1: Synthesis of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde

-

Reagent Preparation: Cool 15 mL of anhydrous DMF to 0 °C under an inert argon atmosphere. Causality: Anhydrous conditions are critical; water will prematurely hydrolyze the highly electrophilic chloromethyleniminium ion[1].

-

Vilsmeier Complex Formation: Dropwise add 3.0 equivalents of POCl 3 to the cold DMF. Stir for 30 minutes to ensure complete formation of the VH complex.

-

Hydrazone Addition: Slowly add 1.0 equivalent of the pre-formed hydrazone (synthesized from pinacolone and phenylhydrazine) dissolved in minimal anhydrous DMF.

-

Cyclization: Heat the reaction mixture to 80–90 °C for 4 hours.

-

IPC Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the hydrazone spot validates the completion of the double formylation and cyclization[5].

-

Quenching: Pour the mixture over crushed ice and neutralize with saturated aqueous NaHCO 3 . Extract with ethyl acetate, dry over MgSO 4 , and concentrate in vacuo.

Phase 2: Pinnick Oxidation to Carboxylic Acid

-

Solvent System: Dissolve the crude 4-carbaldehyde in a mixture of tert-butanol and water (4:1 v/v).

-

Scavenger Addition: Add 5.0 equivalents of 2-methyl-2-butene. Causality: This acts as a hypochlorous acid (HOCl) scavenger, preventing unwanted chlorination of the electron-rich pyrazole ring.

-

Oxidation: Add 1.5 equivalents of NaH 2 PO 4 (buffer) followed by 1.5 equivalents of sodium chlorite (NaClO 2 ). Stir at room temperature for 3 hours.

-

Validation & Isolation: Confirm aldehyde consumption via LC-MS. Acidify the mixture to pH 3 with 1M HCl to precipitate the 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Filter, wash with cold water, and recrystallize from ethanol to yield the pure product.

Applications in Biological Signaling

Once synthesized, this carboxylic acid is frequently coupled with various amines to generate pyrazole-4-carboxamides. These derivatives are potent inhibitors of Receptor Tyrosine Kinases (RTKs). By mimicking the adenine ring of ATP, the pyrazole core anchors into the hinge region of the kinase, while the tert-butyl group forces the enzyme into an inactive conformation, halting downstream signaling cascades that lead to cellular proliferation[1].

Fig 2: Mechanism of RTK inhibition by pyrazole-derived compounds blocking the ATP binding pocket.

References

-

Sigma-Aldrich. "3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid". sigmaaldrich.cn.

-

BLD Pharm. "1152933-21-5 | 3-tert-Butyl-1-phenyl-1H-pyrazole-4-carboxylic acid". bldpharm.com. 3

-

NextSDS. "3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid - NextSDS". nextsds.com. 4

-

ResearchGate. "An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions". researchgate.net. 5

-

National Institutes of Health (PMC). "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes". nih.gov. 1

-

Royal Society of Chemistry. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent". rsc.org. 2

Sources

- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 3. 1152933-21-5|3-tert-Butyl-1-phenyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. nextsds.com [nextsds.com]

- 5. researchgate.net [researchgate.net]

Technical Guide & Safety Data Synthesis: 3-tert-Butyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Executive Summary

In modern medicinal chemistry and drug development, pyrazole-4-carboxylic acids serve as critical building blocks for synthesizing kinase inhibitors, GPCR ligands, and agrochemicals. 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 1152933-21-5) is a highly valuable intermediate due to its unique steric and electronic profile. However, bridging the gap between standard Safety Data Sheet (SDS) compliance and practical laboratory execution requires a deep understanding of structural causality.

This whitepaper synthesizes regulatory safety data [1] with field-proven synthetic methodologies. By translating static hazard codes into mechanistic insights, this guide provides researchers with a self-validating framework for handling, activating, and reacting this compound safely and efficiently.

Physicochemical Profiling & Structural Causality

To handle a chemical safely, one must first understand how its molecular architecture dictates its physical behavior. The properties of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid are summarized below [2].

Table 1: Quantitative Physicochemical Properties

| Property | Value / Specification |

| Chemical Name | 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid |

| CAS Number | 1152933-21-5 |

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Molecular Weight | 244.29 g/mol |

| Physical State | Solid (Powder/Crystalline) |

| SMILES | O=C(C1=CN(C2=CC=CC=C2)N=C1C(C)(C)C)O |

Structural Causality in Handling

The molecular structure of this compound directly influences its reactivity and risk profile:

-

The tert-butyl Group: This bulky, highly lipophilic moiety significantly increases the compound's partition coefficient (LogP). While this is excellent for drug target binding, it enhances the compound's ability to permeate lipid bilayers, directly contributing to its dermal toxicity. Furthermore, the steric bulk shields the adjacent position 4, necessitating highly reactive coupling agents during synthesis.

-

The Phenyl Ring: Adds further lipophilicity and π−π stacking capabilities, making the compound highly soluble in organic solvents (e.g., DMF, DMSO, DCM) but poorly soluble in water.

-

The Carboxylic Acid: The acidic proton is the primary reactive center for synthesis but is also the localized source of tissue irritation upon contact with skin or mucous membranes.

Hazard Identification & Mechanistic Toxicology

Standard SDS documentation lists hazard codes, but understanding the mechanism of these hazards is crucial for proactive risk mitigation [1].

Table 2: GHS Hazard Classifications & Mechanistic Rationale

| GHS Code | Hazard Class | Mechanistic Rationale |

| H302 + H312 + H332 | Acute Tox. 4 (Oral, Dermal, Inhalation) | The high lipophilicity of the tert-butyl and phenyl groups facilitates rapid systemic absorption across the gastrointestinal tract, stratum corneum, and alveolar membranes. |

| H315 | Skin Irrit. 2 | The carboxylic acid moiety acts as a localized proton donor, causing mild protein denaturation and disruption of the skin's acid mantle upon direct contact. |

| H319 | Eye Irrit. 2A | Direct contact with the ocular surface leads to rapid pH alteration in the tear film, causing corneal epithelial irritation. |

| H336 | STOT SE 3 (Target Organ Toxicity) | Inhalation of fine dust particulates leads to respiratory tract irritation and potential central nervous system depression (drowsiness/dizziness) due to systemic circulation of the lipophilic core. |

Experimental Workflows & Safe Handling Protocols

The most common application for 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid is its conversion into an amide via coupling with a primary or secondary amine. Because the tert-butyl group at position 3 creates significant steric hindrance, standard carbodiimide reagents (e.g., EDC/NHS) often result in poor yields and prolonged exposure times.

To mitigate this, we employ a self-validating uronium-based coupling protocol using HATU [3]. This ensures rapid conversion, minimizing the time the hazardous free acid is handled in the lab.

Step-by-Step Methodology: Sterically Hindered Amide Coupling

1. Preparation & Engineering Controls: Equip standard PPE (lab coat, nitrile gloves, safety goggles). Due to the H332 (inhalation toxicity) and H336 (respiratory irritation) hazards, all weighing and solvent dispensing MUST be performed inside a certified Class II fume hood. Use a P100/N95 respirator if weighing large quantities outside a controlled draft.

2. Reagent Dispensing: Weigh 1.0 equivalent (eq) of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Transfer immediately to an oven-dried round-bottom flask equipped with a magnetic stir bar and seal with a septum to prevent aerosolization.

3. Activation (The Causality of Reagent Choice): Dissolve the acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU followed by 2.0 eq of DIPEA.

-

Expert Insight: HATU is strictly required here. The bulky tert-butyl group sterically blocks the carboxylate. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, overcoming this steric barrier[3]. Stir for 15 minutes at room temperature.

4. Amine Addition: Add 1.1 eq of the target amine dropwise. Stir at room temperature for 2–4 hours.

5. In-Process Validation (Self-Validating Checkpoint): Before proceeding to workup, extract a 5 µL aliquot and analyze via LC-MS. Do not proceed until the mass peak of the starting carboxylic acid (m/z 245.1 [M+H]⁺) is entirely consumed. Validation Logic: Confirming the consumption of the starting material ensures that no hazardous, irritating free acid is transferred into the separatory funnel during workup, effectively neutralizing the H315/H319 risks.

6. Quenching & Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO3 .

-

Safety Mechanism: The mild base deprotonates any trace unreacted acid, converting it into a highly water-soluble sodium salt. This forces the irritant into the aqueous waste layer, rendering the organic product layer safe for handling. Extract with EtOAc, wash with brine, dry over Na2SO4 , and concentrate.

Workflow Visualization

The following diagram maps the logical flow of the synthetic protocol, highlighting critical safety interventions and chemical transformations.

Fig 1: Safe synthetic workflow for amide coupling of CAS 1152933-21-5.

Storage, Stability, and Degradation Pathways

To maintain the integrity of the compound and prevent the generation of unknown hazardous byproducts, strict storage protocols must be adhered to:

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area (ideally 2-8°C for long-term storage).

-

Atmospheric Control: While pyrazole-4-carboxylic acids are generally stable, the electron-rich nature of the pyrazole ring makes it susceptible to slow oxidation over years. Storing under an inert atmosphere (Argon or Nitrogen) is recommended.

-

Incompatibilities: Keep strictly separated from strong oxidizing agents and strong bases, which can cause exothermic degradation or premature, uncontrolled deprotonation of the carboxylic acid.

References

3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid molecular weight and exact mass

An In-Depth Technical Guide to 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic Acid: Properties, Analysis, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a cornerstone in the development of a wide array of therapeutic agents, demonstrating activities ranging from anti-inflammatory to anticancer.[1][2][3] This document details the fundamental physicochemical properties of the title compound, including its molecular weight and exact mass, and presents validated experimental protocols for its characterization. By synthesizing technical data with practical, field-proven insights, this guide serves as an essential resource for researchers engaged in the synthesis, analysis, and application of novel pyrazole derivatives in drug discovery.

Introduction: The Significance of the Pyrazole Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, and among them, the pyrazole nucleus is a privileged scaffold.[1][4] Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, a structure that imparts unique electronic and steric properties, making it an ideal building block for designing targeted therapeutic agents.[4] Derivatives of pyrazole carboxylic acid are particularly noteworthy for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][5]

The compound 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid incorporates several key structural features: a bulky tert-butyl group, a phenyl ring substituent on one of the nitrogen atoms, and a carboxylic acid moiety. These features can significantly influence the molecule's solubility, lipophilicity, and its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, making it a valuable candidate for drug design and development programs.[3]

Physicochemical and Structural Properties

A precise understanding of a compound's physicochemical properties is fundamental to any research and development endeavor. These parameters govern its behavior in both chemical and biological systems.

Core Data Summary

The key quantitative descriptors for 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid are summarized in the table below. The molecular weight represents the sum of the atomic weights of all atoms in the molecule, calculated using the most common isotopes. The exact (or monoisotopic) mass is calculated using the mass of the most abundant isotope of each element, which is critical for high-resolution mass spectrometry analysis.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [6][7] |

| Molecular Weight | 244.29 g/mol | [6] |

| Exact Mass | 244.12119 Da | [8] |

| CAS Number | 1152933-21-5 | [6][9][10] |

| Predicted XlogP | 3.1 | [8] |

| Physical Form | Solid | [11] |

Chemical Structure

The structural arrangement of the atoms defines the molecule's identity and reactivity.

Caption: 2D structure of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Synthesis and Characterization Workflow

The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a functionalized equivalent.[3][12] For 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a common approach involves the reaction of phenylhydrazine with a β-keto ester containing a tert-butyl group.[13]

Post-synthesis, a rigorous analytical workflow is imperative to confirm the structure and purity of the target compound. This self-validating system ensures the reliability of subsequent biological or chemical studies.

General Analytical Workflow

Caption: Standard workflow for the purification and characterization of the title compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is the gold standard for confirming the elemental composition of a novel compound. Unlike nominal mass spectrometry, it provides a highly accurate mass measurement that can distinguish between compounds with the same nominal mass but different atomic compositions. This protocol validates the molecular formula by matching the experimentally measured exact mass to the theoretically calculated value.

Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Ionization Mode: Perform analysis in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Theoretical m/z for [M+H]⁺ (C₁₄H₁₇N₂O₂⁺): 245.1285

-

Theoretical m/z for [M-H]⁻ (C₁₄H₁₅N₂O₂⁻): 243.1142

-

-

Data Acquisition: Acquire data over a mass range of m/z 100-500. The instrument should be calibrated to ensure mass accuracy below 5 ppm.

-

Analysis: Compare the measured m/z value of the most intense ion corresponding to the compound with the theoretical exact mass. A mass error of < 5 ppm provides high confidence in the assigned elemental formula.[14]

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the atomic structure of a molecule, including the connectivity of atoms and the chemical environment of each nucleus (primarily ¹H and ¹³C). This technique is indispensable for unambiguous structure elucidation and verification.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

Expected Signals: Look for characteristic signals corresponding to the aromatic protons of the phenyl ring, the pyrazole ring proton, and the singlet for the nine equivalent protons of the tert-butyl group. The carboxylic acid proton may be a broad singlet or may exchange with residual water in the solvent.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon NMR spectrum.

-

Expected Signals: Observe distinct signals for the 14 carbon atoms, including the quaternary carbons of the tert-butyl and pyrazole ring, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.

-

-

Data Analysis: Analyze chemical shifts, integration values (for ¹H), and coupling patterns to assemble the molecular structure. This data provides definitive proof of the compound's identity and isomeric purity.[13][14]

Applications in Drug Discovery and Research

While specific biological data for 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid is not extensively published, the broader class of pyrazole carboxylic acids has been a fertile ground for drug discovery.[1][2] The structural motifs present in this molecule suggest potential utility in several therapeutic areas:

-

Anti-inflammatory Agents: Many pyrazole-containing compounds are known inhibitors of enzymes like cyclooxygenase (COX), which are key targets in inflammation.[5]

-

Anticancer Therapeutics: The pyrazole scaffold has been incorporated into molecules designed to inhibit protein kinases, which are often dysregulated in cancer.[5]

-

Agrochemicals: Beyond medicine, pyrazole derivatives have found use as effective herbicides and fungicides.[3][4]

This compound serves as a valuable building block for creating libraries of derivatives for high-throughput screening. The carboxylic acid group, in particular, is a versatile chemical handle for synthesizing amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR).[5]

Conclusion

3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry and materials science. This guide has provided its core physicochemical properties, a robust and verifiable workflow for its analytical characterization, and a contextual grounding in its potential applications. Adherence to these rigorous analytical standards is paramount for ensuring the integrity and reproducibility of any subsequent scientific investigation.

References

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications (February 01 2021). [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications (May 07 2020). [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. [Link]

-

Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. [Link]

-

3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid - NextSDS. [Link]

-

3-tert-butyl-1-phenyl-1h-pyrazole-4-carboxylic acid - PubChemLite. [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

-

Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. [Link]

-

(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. rroij.com [rroij.com]

- 4. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 5. mdpi.com [mdpi.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. scbt.com [scbt.com]

- 8. PubChemLite - 3-tert-butyl-1-phenyl-1h-pyrazole-4-carboxylic acid (C14H16N2O2) [pubchemlite.lcsb.uni.lu]

- 9. 1152933-21-5|3-tert-Butyl-1-phenyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. nextsds.com [nextsds.com]

- 11. 3-(tert-Butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid | 93045-47-7 [sigmaaldrich.cn]

- 12. asianpubs.org [asianpubs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Supramolecular Architecture and Crystal Structure Analysis of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Executive Summary

The structural characterization of substituted pyrazoles is a critical pathway in modern drug development, given the scaffold's ubiquity in pharmaceuticals ranging from anti-inflammatories to kinase inhibitors. 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 1152933-21-5)[1] represents a highly specific molecular architecture where severe steric bulk competes with planarizing conjugation. This in-depth technical guide provides a predictive crystallographic framework and field-proven, self-validating methodologies for isolating and analyzing the solid-state structure of this complex molecule.

Mechanistic Drivers of Crystal Packing

To successfully crystallize and resolve this compound, researchers must first understand the causality behind its supramolecular assembly. The crystal lattice is dictated by three competing structural elements:

-

The C4-Carboxylic Acid (The Synthon): Carboxylic acids on pyrazole rings act as the primary supramolecular directors. In the solid state, these molecules almost universally dimerize via strong intermolecular O-H···O hydrogen bonds, forming the classic, thermodynamically stable centrosymmetric R22(8) cyclic motif[2]. Alternatively, they can form quasi-linear ribbons via cyclic hydrogen bonding with the pyrazole nitrogen[3].

-

The C3-tert-butyl Group (The Steric Disruptor): The introduction of a tert-butyl group fundamentally alters secondary packing. With a massive van der Waals volume (~41.5 ų), this group forces adjacent substituents out of coplanarity to minimize steric repulsion[4]. Furthermore, tert-butyl groups frequently exhibit dynamic rotational disorder at ambient temperatures, a phenomenon that severely complicates X-ray diffraction analysis if not properly mitigated[3].

The N1-Phenyl Ring (The Dispersion Anchor): The phenyl ring contributes to the 3D lattice via C-H···π dispersion interactions and π

π stacking. However, due to the steric pressure exerted by the C3-tert-butyl group, the dihedral angle between the pyrazole core and the N1-phenyl ring is forced out of planarity, often twisting beyond 45° to achieve an energetic minimum[5],[2].

Fig 1: Mechanistic drivers dictating the 3D supramolecular crystal lattice formation.

Quantitative Data: Predictive Crystallographic Profile

Because specific single-crystal X-ray diffraction (SCXRD) data for the exact 3-tert-butyl-1-phenyl derivative is not widely published, we must utilize homologous modeling. By extrapolating empirical data from closely related structural analogs—specifically 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid[2] and 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid[5]—we can establish a highly accurate predictive profile for the target molecule.

| Parameter | 5-Amino-1-phenyl Analog (Empirical) | 5-Trifluoromethyl-1-phenyl Analog (Empirical) | 3-tert-butyl-1-phenyl Target (Predicted Model) |

| Crystal System | Monoclinic | Monoclinic | Monoclinic or Triclinic |

| Space Group | P21/n | P21/c | P21/c or P1ˉ |

| Dominant Motif | R22(8) Carboxylic Dimer | R22(8) Carboxylic Dimer | R22(8) Carboxylic Dimer |

| Dihedral Angle (Pyr-Ph) | 48.13° | Variable ( Z′=3 ) | > 50° (Driven by steric bulk) |

| C-N Bond Lengths | 1.314 – 1.353 Å | ~1.33 Å | 1.32 – 1.35 Å |

| Lattice Stabilization | N-H···N, O-H···O | C-H···F, C-H··· π | C-H··· π , Dispersion forces |

Self-Validating Experimental Protocols

To physically verify the predictive model, researchers must execute a rigorous, artifact-free crystallographic workflow. The following protocols are engineered to bypass the specific challenges of tert-butyl rotational disorder and hydrophobic precipitation.

Protocol A: Thermodynamic Crystallization via Vapor Diffusion

Causality: Standard solvent evaporation often leads to rapid, kinetic precipitation of the hydrophobic tert-butyl groups, resulting in twinned or microcrystalline powders. Vapor diffusion provides strict thermodynamic control, allowing the slow assembly of the R22(8) dimers into an ordered lattice.

-

Dissolution: Dissolve 10 mg of the target compound in 0.5 mL of a halogenated solvent (e.g., dichloromethane) within a 2 mL inner glass vial.

-

Filtration: Pass the solution through a 0.22 μm PTFE syringe filter. Causality: Removing heterogeneous nucleation sites (like microscopic dust) ensures that crystal growth is driven by intrinsic molecular thermodynamics rather than external defects.

-

Diffusion Setup: Place the uncapped 2 mL inner vial into a 20 mL outer vial containing 3 mL of an antisolvent (e.g., n-hexane). Seal the outer vial tightly with a PTFE-lined cap.

-

Incubation: Store the chamber at a constant 20°C in a vibration-free environment for 72–96 hours.

-

Validation Checkpoint: Extract a candidate crystal and examine it under a polarized light microscope. Complete, uniform optical extinction every 90° of rotation validates that the specimen is a single crystal domain, free of macroscopic twinning.

Protocol B: Cryogenic Single-Crystal X-Ray Diffraction (SCXRD)

Causality: Data must be collected at cryogenic temperatures to freeze the dynamic rotation of the tert-butyl methyl groups, which otherwise smear electron density maps and artificially inflate R -factors[3].

-

Mounting: Submerge the validated crystal in a perfluoropolyether cryoprotectant oil (e.g., Fomblin) and mount it onto a MiTeGen micro-loop. Causality: The oil displaces atmospheric moisture, preventing the formation of amorphous ice that would fracture the crystal during flash-cooling.

-

Cryocooling: Immediately transfer the loop to the goniometer head, directly into a 150 K nitrogen cold stream.

-

Data Collection: Irradiate the crystal using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation. Collect a full sphere of diffraction data using ω and ϕ scans.

-

Structure Solution: Integrate intensities, apply multi-scan absorption corrections, and solve the structure using Intrinsic Phasing. Refine via full-matrix least-squares on F2 .

-

Validation Checkpoint: The protocol is self-validated when the internal merging agreement factor ( Rint ) is < 0.05, and the final goodness-of-fit ( S ) approaches 1.0. Crucially, the residual electron density map must show no peaks > 1.0 e/ų near the C3 position, confirming the successful arrest and modeling of the tert-butyl group.

Fig 2: Self-validating workflow for single-crystal X-ray diffraction of pyrazole derivatives.

Conclusion

The crystal structure analysis of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid requires a delicate balance of thermodynamic crystallization and cryogenic diffraction techniques. By anticipating the steric disruption of the tert-butyl group and leveraging the reliable R22(8) carboxylic dimerization, researchers can accurately resolve its 3D architecture, providing vital geometric parameters for downstream structure-based drug design.

References

- BLDpharm. "1152933-21-5 | 3-tert-Butyl-1-phenyl-1H-pyrazole-4-carboxylic acid." BLD Pharm.

- Foces-Foces, C., et al. "A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains." Journal of the American Chemical Society / FU Berlin, 2001.

- Mironovich, L. M., et al. "CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][1,2,4]TRIAZINE-3,4-DIYL DICARBOXYLATES." National Institutes of Health (PMC).

- Pramanik, et al. "Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction." Cambridge University Press, 2019.

- Zia-ur-Rehman, M., et al. "5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid." Acta Crystallographica Section E / ResearchGate, 2008.

Sources

- 1. 1152933-21-5|3-tert-Butyl-1-phenyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 4. CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][1,2,4]TRIAZINE-3,4-DIYL DICARBOXYLATES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

Engineering 1-Phenyl-1H-Pyrazole-4-Carboxylic Acid Derivatives: A Technical Guide to Synthesis, SAR, and Pharmacological Applications

Executive Summary

The 1-phenyl-1H-pyrazole-4-carboxylic acid scaffold represents a highly privileged pharmacophore in both medicinal chemistry and agrochemical development[1]. By acting as a versatile synthetic hub, this core structure enables the divergent synthesis of highly bioactive molecules, ranging from anticancer pyrazolo-pyrimidines[2] to potent antifungal carboxamides[3]. This technical guide dissects the structural mechanics of these derivatives, provides field-validated synthetic workflows, and analyzes the structure-activity relationships (SAR) governing their efficacy.

Core Structural Mechanics & SAR

The pyrazole ring offers unique hydrogen bond donor/acceptor capabilities, while the N1-phenyl group provides the lipophilicity essential for membrane permeation and hydrophobic pocket binding[4]. The C4-carboxylic acid serves as the critical functional handle for diversification.

-

Amidation at C4 : Conversion of the carboxylic acid to a carboxamide is a proven strategy to enhance target affinity. In agrochemistry, these amides exhibit strong binding to fungal enzymes (e.g., against Colletotrichum gloeosporioides) and weed targets like 4-hydroxyphenylpyruvate dioxygenase (HPPD)[1][5].

-

C5-Substitution Kinetics : Halogenation (e.g., chlorine) or the addition of amino groups at the C5 position significantly alters the electronic distribution of the pyrazole ring. This steric and electronic modulation directly impacts the binding kinetics at the target site[6][7].

-

C3-Substitution : Methyl or methylsulfanyl groups at C3 modulate the steric bulk of the molecule, fine-tuning the selectivity profile for anti-inflammatory targets (such as COX/LOX enzymes)[8].

Validated Synthetic Methodologies

Expertise & Experience Note: A common pitfall in synthesizing these derivatives is the poor aqueous solubility of the intermediate carbaldehydes during oxidation. The protocols below are engineered to bypass these thermodynamic hurdles, ensuring high-yield conversions[1].

Protocol A: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Causality: Direct oxidation of pyrazole-4-carbaldehyde using standard aqueous KMnO₄ often stalls because the hydrophobic N1-phenyl ring causes the substrate to precipitate out of solution. By shifting to a biphasic or co-solvent system (water:acetone, 3:2), the substrate remains solvated, allowing the permanganate ion to efficiently attack the aldehyde carbon[1].

-

Precursor Preparation: Dissolve 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol) in 50 mL of a water/acetone mixture (3:2 v/v)[1].

-

Oxidation: Add potassium permanganate (18 mmol) in controlled portions to prevent thermal runaway and over-oxidation.

-

Thermal Activation: Heat the mixture to 80 °C under reflux for 4 hours. The acetone acts as a phase-transfer facilitator, maintaining system homogeneity[1].

-

Workup & Validation: Filter the hot reaction mixture to remove the insoluble MnO₂ byproduct. Acidify the clear filtrate to pH = 2 using 1M HCl. The sudden drop in pH protonates the carboxylate, driving the self-validating precipitation of the product.

-

Isolation: Collect the precipitated white solid via vacuum filtration and dry to afford the target carboxylic acid[1].

Protocol B: Divergent Amidation to Bioactive Pyrazole-Carboxamides

Causality: Direct coupling of the carboxylic acid with amines using standard peptide coupling reagents (e.g., EDC/HOBt) is heavily sterically hindered by the adjacent C5-chloro group. Conversion to the highly reactive acyl chloride circumvents this steric penalty, driving the amidation to completion[1].

-

Acyl Chloride Formation: Reflux the synthesized carboxylic acid (2.5 mmol) in neat thionyl chloride (10 mmol) for 2 hours. Evaporate the excess SOCl₂ under reduced pressure to yield the acyl chloride intermediate as a yellow liquid[1].

-

Nucleophilic Addition: Dissolve the acyl chloride in anhydrous THF (5 mL). Add triethylamine (2.5 mmol) to act as an acid scavenger.

-

Coupling: Dropwise add the target substituted amine (2.5 mmol) at 0–5 °C (ice-water bath). This temperature control is critical to manage the exothermic acylation and prevent degradation. Stir vigorously for 10 hours at ambient temperature[1].

-

Purification: Remove the solvent via rotary evaporation and purify the residue using silica gel column chromatography (petroleum ether:ethyl acetate, 30:1)[1].

Fig 1: Step-by-step synthetic workflow for bioactive pyrazole-4-carboxamides.

Biological Applications & Mechanisms of Action

Antifungal & Agrochemical Activity: Pyrazole-carboxamide derivatives are highly effective against agricultural pathogens. Structurally, they mimic natural substrates to act as competitive inhibitors. They typically function by inhibiting Succinate Dehydrogenase (SDHI) in the fungal mitochondrial respiratory chain, or by blocking 4-hydroxyphenylpyruvate dioxygenase (HPPD) in weeds, leading to rapid cellular energy depletion and oxidative stress[1][5].

Anticancer & Anti-inflammatory Activity: Derivatives such as 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid serve as direct precursors for pyrazolo[3,4-d]pyrimidin-4-ones. These fused bicyclic systems are potent kinase inhibitors exhibiting significant anticancer properties[2]. Furthermore, esterification and thio-substitution at the C3 position yield compounds with robust analgesic and anti-inflammatory profiles, demonstrating mild ulcerogenic potential compared to classical NSAIDs like indomethacin[8][9].

Fig 2: Generalized mechanism of action for pyrazole-4-carboxamide derivatives.

Quantitative Data Summary

The following table summarizes the experimental yields and physical properties of key derivatives synthesized via the optimized protocols, demonstrating the efficiency of the carboxylic acid intermediate.

| Compound Name | Substitution Profile | Yield (%) | Melting Point (°C) | Primary Application |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | C5-Cl, C3-CH3 | 95.0% | 230–231 | Synthetic Intermediate[1] |

| 5-Chloro-N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide | C4-(4-fluorophenyl)amide | 62.2% | 154–156 | Antifungal[3] |

| 5-Chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide | C4-(4-chlorophenyl)amide | 78.1% | 161–162 | Antifungal[3] |

| 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one | Fused Oxazinone | 49.0% | 129–130 | Anticancer Precursor[2] |

| 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester | C5-benzoylamino, C3-SCH3 | N/A | N/A | Anti-inflammatory[8] |

Table 1: Yields, properties, and applications of key 1-phenyl-1H-pyrazole-4-carboxylic acid derivatives.

References

-

Abdellatif, K. R. A., et al. (2014). "Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives." Molecules. 7

-

SciELO. "Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides." SciELO Brazil. 1

-

PubMed. "1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities." NIH. 9

-

MDPI. "Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives." Molecules. 3

-

PubMed. "Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents." NIH. 8

Sources

- 1. scielo.br [scielo.br]

- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives | MDPI [mdpi.com]

- 4. CAS 370098-34-3: 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4… [cymitquimica.com]

- 5. Synthesis And Herbicidal Activities Of Pyrazole- 4-carbohydrazide Derivatives. [journalijar.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis route for 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid

An Application Note on the Synthesis of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The described synthetic route is a robust, two-step process commencing with a Knorr pyrazole synthesis, followed by saponification. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles, mechanistic insights, and practical considerations to ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

Pyrazole scaffolds are privileged structures in pharmacology due to their presence in numerous biologically active compounds, including celecoxib (an anti-inflammatory drug) and various agents with antiviral, and anticancer properties. The title compound, 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid, serves as a valuable building block for the development of novel pharmaceutical candidates.

The synthetic strategy outlined herein employs the classic Knorr pyrazole synthesis, a reliable and versatile method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] This is followed by a standard ester hydrolysis to yield the target carboxylic acid.

The two-step sequence is as follows:

-

Step 1: Knorr Pyrazole Synthesis. Condensation of ethyl 4,4-dimethyl-3-oxopentanoate (a β-keto ester) with phenylhydrazine to form the intermediate, ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylate.

-

Step 2: Saponification. Hydrolysis of the ethyl ester intermediate using a strong base, followed by acidic workup, to yield the final product, 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

This approach was selected for its high efficiency, use of readily available starting materials, and straightforward reaction conditions, making it highly amenable to laboratory-scale synthesis.

Mechanistic Insights

Knorr Pyrazole Synthesis

The Knorr synthesis is a cornerstone of heterocyclic chemistry.[3] The reaction proceeds via a cyclocondensation mechanism.

-

Hydrazone Formation: The reaction is typically initiated by the nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine onto the more electrophilic ketone carbonyl of the β-keto ester (ethyl 4,4-dimethyl-3-oxopentanoate). This condensation, often catalyzed by a weak acid, forms a phenylhydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining ester carbonyl group.

-

Dehydration/Aromatization: The resulting tetrahedral intermediate collapses, eliminating a molecule of water and ethanol to form the stable, aromatic pyrazole ring.[1][2]

The use of an unsymmetrical 1,3-dicarbonyl like a β-keto ester can potentially lead to two regioisomers. However, the significant difference in electrophilicity between the ketone and ester carbonyls strongly directs the initial attack of the hydrazine to the ketone, leading to the desired 3-substituted pyrazole with high regioselectivity.

Saponification (Ester Hydrolysis)

This is a base-catalyzed hydrolysis of an ester. The hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole-4-carboxylate ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. A final, rapid acid-base reaction between the newly formed carboxylic acid and the ethoxide (or another base equivalent) generates the carboxylate salt. Subsequent acidification of the reaction mixture is essential to protonate the carboxylate salt, precipitating the final, water-insoluble carboxylic acid product.[4]

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated below. This diagram outlines the progression from starting materials to the final product, highlighting the key transformation in each step.

Caption: A workflow diagram illustrating the two-step synthesis of the target compound.

Experimental Protocols

Safety Precautions:

-

Phenylhydrazine: Highly toxic, a suspected carcinogen, and readily absorbed through the skin. Handle only in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.

-

Sodium Hydroxide and Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.

-

All organic solvents are flammable. Keep away from ignition sources.

Protocol 1: Synthesis of Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylate

This protocol details the Knorr cyclocondensation to form the pyrazole ester intermediate.

Materials & Reagents:

-

Ethyl 4,4-dimethyl-3-oxopentanoate (CAS: 17094-34-7)

-

Phenylhydrazine (CAS: 100-63-0)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq).

-

Dissolve the starting material in absolute ethanol (approx. 5 mL per 1 g of ketoester).

-

Add phenylhydrazine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (3-5 drops).

-

Scientist's Note: Phenylhydrazine is often used in slight excess to ensure complete consumption of the more valuable β-keto ester. The acetic acid catalyzes the initial hydrazone formation, accelerating the reaction.[1]

-

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate).

-

Once the reaction is complete (disappearance of the limiting reagent), allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (50 mL).

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) to remove acetic acid, and then with brine (1 x 25 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylate as a solid or viscous oil.

Protocol 2: Synthesis of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid

This protocol describes the hydrolysis of the ester to the final carboxylic acid product.

Materials & Reagents:

-

Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylate (from Protocol 1)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Beaker, Buchner funnel, and filter paper

Procedure:

-

In a round-bottom flask, dissolve the pyrazole ester (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).

-

Add NaOH (2.0 - 3.0 eq) to the solution.

-

Scientist's Note: A significant excess of base is used to drive the hydrolysis to completion and to saponify the ester, forming the soluble sodium salt of the carboxylic acid.[4]

-

-

Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

After cooling to room temperature, remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with deionized water and transfer to a beaker. Cool the solution in an ice bath.

-

While stirring vigorously, slowly add concentrated HCl dropwise to acidify the solution to a pH of approximately 2-3 (verify with pH paper).

-

Causality Explanation: This crucial step protonates the water-soluble sodium pyrazole-4-carboxylate, converting it into the neutral carboxylic acid, which has low aqueous solubility and precipitates out of the solution.

-

-

A solid precipitate of the target compound will form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold deionized water to remove any inorganic salts.

-

Dry the product under vacuum to yield 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Data Summary and Expected Results

The following table summarizes typical quantities and expected outcomes for this synthetic sequence.

| Parameter | Step 1: Ester Synthesis | Step 2: Acid Synthesis |

| Key Reactant | Ethyl 4,4-dimethyl-3-oxopentanoate | Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylate |

| Molecular Weight | 172.22 g/mol | 272.35 g/mol |

| Typical Scale (Reactant) | 10.0 g (58.1 mmol) | 13.0 g (47.7 mmol) |

| Reagent 1 | Phenylhydrazine (6.6 g, 61.0 mmol) | NaOH (3.8 g, 95.4 mmol) |

| Solvent | Ethanol (~50 mL) | Ethanol/Water (~60 mL / 30 mL) |

| Reaction Time | 4-6 hours | 2-4 hours |

| Reaction Temperature | ~78 °C (Reflux) | ~85 °C (Reflux) |

| Product Name | Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylate | 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid |

| Product MW | 272.35 g/mol | 244.29 g/mol |

| Expected Yield | 80-90% | 90-98% |

| Typical Appearance | White to pale yellow solid | White solid |

References

-

Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

ACS Publications. Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones. The Journal of Organic Chemistry. [Link]

-

ACS Publications. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. [Link]

-

MDPI. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. [Link]

-

ResearchGate. Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. [Link]

-

J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

-

PubMed. Synthesis of pyrazoles via electrophilic cyclization. [Link]

-

Scribd. Debus Radziszewsky and Knorr Pyrazole Synthesis. [Link]

-

ResearchGate. Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. [Link]

-

RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

-

IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

-

PMC. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. [Link]

-

Preprints.org. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. [Link]

-

Acta Chimica Slovenica. Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. [Link]

- Google Patents.

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

-

ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. [Link]

-

PubMed. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. [Link]

-

Mol-Instincts. ethyl 4,4-dimethyl-3-oxopentanoate. [Link]

-

PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Asian Journal of Chemistry. Synthesis and Pharmacological Activities of Some New Substituted Pyrazole Derivatives. [Link]

-

University of Strathclyde. Design, synthesis, in vitro determination and molecular docking studies of 4-(1-(tert-butyl)-3-phenyl-1H -.... [Link]

-

Chem-Space. Synthesis of ethyl 2-oximino-4-methyl-3-oxopentanoate. [Link]

-

ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. [Link]

-

ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

-

Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. [Link]

- Google Patents. 4-fluoro-3-oxocarboxylic esters and process for producing the same.

-

The Royal Society of Chemistry. Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated γ-Amino Esters. [Link]

-

NextSDS. 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]

-

PMC. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]

-

ResearchGate. Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. [Link]

-

Beilstein Journals. One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. [Link]

Sources

Application Note: Advanced Amide Coupling Protocols for 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Executive Summary & Mechanistic Context

The synthesis of amides from 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 1152933-21-5) presents a formidable synthetic challenge in medicinal chemistry and drug development. The C4-carboxylic acid is flanked by a bulky tert-butyl group at the C3 position and a proton at C5 (adjacent to the sterically demanding N1-phenyl ring). This creates a highly congested steric environment around the carbonyl carbon, acting as an "umbrella" that significantly raises the activation energy barrier for nucleophilic attack by amines [1].

Standard coupling reagents (e.g., EDC/HOBt or DCC) frequently fail with this substrate, leading to unreacted starting materials, racemization (if chiral centers are present elsewhere), or the formation of inactive side products [2]. To overcome this, highly efficient activation strategies must be employed. This guide details three field-proven protocols: Uronium-based activation (HATU/COMU), in situ acyl fluoride generation (TCFH/NMI), and classical acid chloride formation [3, 4].

Reagent Selection Strategy

To design a self-validating and high-yielding reaction, the choice of coupling reagent must be dictated by the nucleophilicity and steric profile of the amine partner.

Table 1: Comparison of Coupling Strategies for Sterically Hindered Pyrazole-4-Carboxylic Acids

| Coupling Reagent / Method | Activation Intermediate | Steric Profile of Intermediate | Recommended Amine Type | Typical Yields |

| HATU / COMU | OAt / Oxyma ester | High | Primary, unhindered aliphatic | 60 - 85% |

| TCFH / NMI | Acyl Fluoride | Very Low | Secondary, aromatic, hindered | 75 - 95% |

| Oxalyl Chloride | Acyl Chloride | Low | Highly deactivated, anilines | 70 - 90% |

| EDC / HOBt | OBt ester | Moderate | Not recommended for this substrate | < 20% |

Causality Insight: The superior performance of TCFH (Tetramethylchloroformamidinium hexafluorophosphate) lies in the generation of an acyl fluoride . Unlike acyl chlorides, acyl fluorides are highly stable to hydrolysis but extremely reactive toward amines. More importantly, the fluorine atom is small (van der Waals radius ~1.47 Å), minimizing steric clashes with the adjacent tert-butyl group during the transition state of the amine addition[2, 3].

Decision Matrix & Workflow

Caption: Decision tree for selecting the optimal amide coupling protocol based on amine characteristics.

Step-by-Step Experimental Protocols

Protocol A: Uronium Salt Activation (HATU or COMU)

Best for: Primary aliphatic amines and moderately hindered secondary amines. Uronium salts like HATU generate highly reactive OAt esters. COMU is a safer, non-explosive alternative that generates an Oxyma ester and often provides superior results for hindered substrates by facilitating a more favorable hydrogen-bonding network during the transition state [4].

Materials:

-

3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 0.5 mmol)

-

Amine (1.2 eq, 0.6 mmol)

-

HATU or COMU (1.5 eq, 0.75 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

Pre-activation: Dissolve the carboxylic acid and HATU (or COMU) in anhydrous DMF under a nitrogen atmosphere.

-

Base Addition: Add DIPEA dropwise. Stir the mixture at room temperature for 15–30 minutes. Self-Validation: A distinct color change (often to yellow/orange) indicates the successful formation of the active ester.

-

Amine Addition: Add the amine to the reaction mixture.

-

Heating: Due to the tert-butyl group's steric hindrance, room temperature stirring is often insufficient. Heat the reaction to 60°C for 12–24 hours. Alternatively, utilize microwave irradiation at 80°C for 30–45 minutes to overcome the activation barrier [2].

-

Workup: Dilute with EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: In Situ Acyl Fluoride Generation (TCFH/NMI)

Best for: Sterically hindered secondary amines and anilines. This is the most robust method for this specific pyrazole core. N-Methylimidazole (NMI) acts as both a base and a nucleophilic catalyst, while TCFH converts the acid to a highly reactive, low-steric-profile acyl fluoride [3].

Caption: Mechanistic sequence of TCFH/NMI mediated acyl fluoride generation and amide coupling.

Materials:

-

3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 0.5 mmol)

-

Amine (1.2 eq, 0.6 mmol)

-

TCFH (1.2 eq, 0.6 mmol)

-

N-Methylimidazole (NMI) (3.0 eq, 1.5 mmol)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (5 mL)

Procedure:

-

Activation: Suspend the carboxylic acid and TCFH in anhydrous DCM or MeCN.

-

Catalysis: Add NMI dropwise at room temperature. Stir for 30 minutes. Self-Validation: The reaction will transition from a suspension to a homogeneous solution as the acyl fluoride forms.

-

Coupling: Add the amine. Stir at room temperature for 4–12 hours. If the amine is highly deactivated, heat to 50°C.

-

Workup: Quench with water. Extract with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Purify by column chromatography.

Protocol C: Acid Chloride Formation (Oxalyl Chloride)

Best for: Highly unreactive or electron-deficient amines where standard coupling reagents fail. Converting the sterically hindered acid to an acid chloride forces the reaction by creating the most electrophilic carbonyl species possible [2].

Materials:

-

3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 0.5 mmol)

-

Oxalyl Chloride (2.0 eq, 1.0 mmol)

-

Catalytic DMF (1-2 drops)

-

Amine (1.1 eq, 0.55 mmol)

-

Triethylamine (TEA) or DIPEA (3.0 eq, 1.5 mmol)

-

Anhydrous DCM (5 mL)

Procedure:

-

Acid Chloride Generation: Dissolve the carboxylic acid in anhydrous DCM at 0°C. Add oxalyl chloride dropwise, followed by 1-2 drops of DMF (initiates the Vilsmeier-Haack intermediate).

-

Maturation: Warm to room temperature and stir until gas evolution (CO and CO₂) ceases (approx. 2 hours). Self-Validation: The cessation of bubbling confirms complete conversion to the acid chloride.

-

Concentration: Critical Step. Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Do not expose to ambient moisture.

-

Coupling: Redissolve the acid chloride in anhydrous DCM (3 mL). In a separate flask, dissolve the amine and TEA in DCM (2 mL) and cool to 0°C. Dropwise add the acid chloride solution to the amine solution.

-

Completion: Stir at room temperature overnight. Workup as described in Protocol B.

Troubleshooting & Optimization Insights

-

Steric Clashing during Activation: If the active ester (Protocol A) fails to form, the base might be too bulky to deprotonate the acid efficiently in the congested pocket. Switching from DIPEA to a smaller, less nucleophilic base like 2,4,6-collidine can improve initial activation yields [1].

-

Solvent Polarity: For highly hindered couplings, the transition state is highly ordered. Switching from DCM to a more polar aprotic solvent like NMP (N-Methyl-2-pyrrolidone) stabilizes the polar transition state, accelerating the bimolecular reaction [2].

-

Amide Bond Bioisosteres: If the amide bond cannot be formed due to absolute steric prohibition, consider synthesizing an amide bioisostere (e.g., 1,2,3-triazole via click chemistry or a tetrazole) as an alternative structural motif to maintain the desired vector mapping [5].

3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid as a building block in drug discovery

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics, synthetic tractability, and high-affinity target engagement. 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 1152933-21-5) has emerged as a premier building block in modern medicinal chemistry. By combining the rigid, aromatic geometry of a pyrazole core with the extreme steric bulk of a tert-butyl group and the lipophilicity of an N1-phenyl substituent, this scaffold provides a highly modular vector for hit-to-lead optimization.

This application note details the structural rationale, target applications, and validated experimental protocols for utilizing this specific pyrazole carboxylic acid in high-throughput drug discovery workflows.

Structural Rationale & Pharmacophore Mapping

The utility of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid is not coincidental; it is rooted in the precise spatial arrangement of its substituents. Pyrazole derivatives are synthesized via the cyclocondensation of arylhydrazines with 1,3-dicarbonyl compounds, allowing for regioselective control over the final architecture .

When deployed in drug discovery, the un-derivatized carboxylic acid can act directly as a pharmacophore, or it can serve as a synthetic handle for generating vast amide libraries. The causality behind the selection of this specific building block is outlined in the structure-activity relationship (SAR) data below.

Table 1: Structure-Activity Relationship (SAR) Rationale

| Substituent Position | Functional Group | Mechanistic Role & Causality in Drug Design |

| C3 | tert-butyl | Provides massive steric bulk. Restricts the rotational freedom of C4-amides, locking molecules into bioactive conformations. Fills deep hydrophobic pockets (e.g., the S-pocket in PDEs) and blocks metabolic oxidation at the C3 position. |

| N1 | Phenyl | Engages in π−π stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) in target binding sites. Significantly increases overall scaffold lipophilicity, improving membrane permeability. |

| C4 | Carboxylic Acid | Primary synthetic vector for library generation via amide coupling. In its free form, it acts as a critical hydrogen bond donor/acceptor, often interacting with invariant target residues. |

Table 2: Physicochemical Properties of the Scaffold

| Property | Value | Impact on Lead Optimization |

| Molecular Weight | 244.29 g/mol | Low MW classifies it as an ideal fragment/building block, leaving ample room for MW addition during lead optimization without violating Lipinski's Rule of 5. |

| LogP (estimated) | ~3.2 | Optimal lipophilicity for targeting intracellular protein-protein interactions (PPIs) and central nervous system (CNS) targets. |

| Topological Polar Surface Area | 49.4 Ų | Ensures favorable oral bioavailability and cellular permeability prior to derivatization. |

Key Therapeutic Applications

Disruption of the KEAP1-NRF2 Protein-Protein Interaction

The KEAP1-NRF2 pathway is a primary cellular defense mechanism against oxidative stress. Pyrazole carboxylic acids have been identified as highly potent, non-covalent inhibitors of the KEAP1 Kelch domain . The tert-butyl group of the pyrazole core perfectly occupies a lipophilic sub-pocket within KEAP1, while the carboxylic acid (or its amide derivatives) forms critical electrostatic interactions that competitively displace NRF2, leading to its nuclear translocation and the transcription of antioxidant genes.

Fig 1. Mechanistic pathway of KEAP1-NRF2 disruption by pyrazole-4-carboxylic acid inhibitors.

Phosphodiesterase (PDE) Inhibition and sGC Activation

Beyond PPIs, the pyrazole-4-carboxylic acid architecture is a validated scaffold for enzyme inhibition. Co-crystallography studies have demonstrated that pyrazole cores bind tightly within the hydrophobic clamp of Phosphodiesterase 4 (PDE4), with the carboxylate group forming a conserved hydrogen bond with an invariant glutamine residue . Furthermore, highly substituted pyrazole-4-carboxylic acids have been successfully engineered as soluble guanylate cyclase (sGC) activators for the treatment of ocular diseases like glaucoma .

Experimental Workflows & Protocols

To effectively utilize 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid, researchers must employ optimized synthetic and screening protocols. The following methodologies are designed with built-in causality and self-validating quality control steps.

Fig 2. High-throughput library synthesis and screening workflow for pyrazole-based inhibitors.

Protocol: High-Throughput Amide Library Synthesis

Objective: Synthesize a focused library of pyrazole-4-carboxamides from the 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid scaffold.

-

Activation: Dissolve the scaffold (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes at room temperature.

-

Causality: The bulky C3 tert-butyl group severely sterically hinders the C4 carboxylic acid. Standard coupling reagents like EDC/HOBt are kinetically too slow here, leading to low yields and side reactions. HATU forms a highly reactive 7-aza-benzotriazole active ester, which easily overcomes this steric barrier, ensuring rapid and complete activation.

-

-

Coupling: Add the target primary or secondary amine (1.1 eq) to the activated ester solution. Stir for 2-4 hours at room temperature.

-

Quenching & Purification: Quench the reaction with water, extract with Ethyl Acetate (EtOAc), concentrate under vacuum, and purify via preparative HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA).

-

System Validation & Quality Control: This protocol is self-validating through real-time LC-MS monitoring. An aliquot is injected after Step 1 to confirm >95% conversion to the active ester (observed via m/z shift). Post-purification, fractions are only pooled if UV purity at 254 nm is >95% and the correct [M+H]⁺ mass is observed. This strict gating ensures no unreacted scaffold carries over to cause false positives in biological screening.

Protocol: Fluorescence Polarization (FP) Assay for Target Engagement

Objective: Evaluate the binding affinity of the synthesized pyrazole analogs to the target protein (e.g., KEAP1 Kelch domain).

-

Reagent Preparation: Prepare the assay buffer (50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT, pH 7.4). Dilute recombinant KEAP1 protein to 10 nM and FITC-labeled NRF2 peptide to 1 nM.

-

Causality: Tween-20 is mandatory to prevent the non-specific aggregation of the highly lipophilic pyrazole compounds, which would otherwise scatter light and cause false positives. DTT maintains the critical cysteine residues of KEAP1 in a reduced state, preventing artifactual disulfide-mediated conformational changes that block the binding pocket.

-

-

Incubation: Dispense 10 µL of the KEAP1/FITC-NRF2 complex into a 384-well black microplate. Add 100 nL of test compounds (in DMSO) using an acoustic liquid handler (e.g., Echo 550). Incubate for 60 minutes at room temperature in the dark to reach thermodynamic equilibrium.

-

Measurement: Read fluorescence polarization on a microplate reader (Excitation: 485 nm, Emission: 535 nm).

-

System Validation & Quality Control: The assay plate must include 16 wells of DMSO (vehicle control, representing maximum polarization) and 16 wells of a known potent inhibitor (e.g., KI-696, representing minimum polarization). The system self-validates by calculating the Z'-factor for each plate. A Z'-factor > 0.6 must be achieved before any compound data is accepted, mathematically confirming that the assay window is robust enough to distinguish true hits from background noise.

References

-

Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018. URL:[Link]

-

Norton, D., et al. "Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction." Journal of Medicinal Chemistry, 2021. URL:[Link]

-

Card, G. L., et al. "A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design." Nature Biotechnology, 2005. URL:[Link]

-

Ehara, T., et al. "The Discovery of (S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid, a Soluble Guanylate Cyclase Activator Specifically Designed for Topical Ocular Delivery as a Therapy for Glaucoma." Journal of Medicinal Chemistry, 2018. URL:[Link]

Catalytic Strategies for the Synthesis of Tert-Butyl Pyrazole Carboxylic Acids: An Application and Protocol Guide

Introduction: The Significance of Substituted Pyrazoles in Modern Chemistry